Methyl 7-bromo-2,3-dihydrobenzofuran-3-carboxylate Methyl 7-bromo-2,3-dihydrobenzofuran-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 2137895-68-0
VCID: VC6573896
InChI: InChI=1S/C10H9BrO3/c1-13-10(12)7-5-14-9-6(7)3-2-4-8(9)11/h2-4,7H,5H2,1H3
SMILES: COC(=O)C1COC2=C1C=CC=C2Br
Molecular Formula: C10H9BrO3
Molecular Weight: 257.083

Methyl 7-bromo-2,3-dihydrobenzofuran-3-carboxylate

CAS No.: 2137895-68-0

Cat. No.: VC6573896

Molecular Formula: C10H9BrO3

Molecular Weight: 257.083

* For research use only. Not for human or veterinary use.

Methyl 7-bromo-2,3-dihydrobenzofuran-3-carboxylate - 2137895-68-0

Specification

CAS No. 2137895-68-0
Molecular Formula C10H9BrO3
Molecular Weight 257.083
IUPAC Name methyl 7-bromo-2,3-dihydro-1-benzofuran-3-carboxylate
Standard InChI InChI=1S/C10H9BrO3/c1-13-10(12)7-5-14-9-6(7)3-2-4-8(9)11/h2-4,7H,5H2,1H3
Standard InChI Key NFMNGYCTTHHLQL-UHFFFAOYSA-N
SMILES COC(=O)C1COC2=C1C=CC=C2Br

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Methyl 7-bromo-2,3-dihydrobenzofuran-3-carboxylate possesses a fused benzofuran core, comprising a benzene ring fused to a furan ring. The dihydro designation indicates partial saturation of the furan ring, reducing its aromaticity and altering its electronic properties. Key structural features include:

  • Bromine substitution at the 7-position of the benzofuran system, enhancing electrophilic reactivity and influencing intermolecular interactions.

  • Carboxylate ester group at the 3-position, which modulates solubility and serves as a handle for further chemical modifications.

  • Chiral center at the 3-position due to the ester substituent, introducing stereochemical complexity that may impact biological activity.

The compound’s SMILES notation (COC(=O)C1COC2=C1C=CC=C2Br) and InChIKey (NFMNGYCTTHHLQL-UHFFFAOYSA-N) provide precise descriptors of its connectivity and stereochemistry.

Table 1: Molecular Properties of Methyl 7-Bromo-2,3-Dihydrobenzofuran-3-Carboxylate

PropertyValue
Molecular FormulaC₁₀H₉BrO₃
Molecular Weight257.08 g/mol
IUPAC NameMethyl 7-bromo-2,3-dihydro-1-benzofuran-3-carboxylate
CAS Number2137895-68-0
SolubilityNot publicly available

Synthetic Methodologies

Conventional Synthesis Routes

The synthesis of methyl 7-bromo-2,3-dihydrobenzofuran-3-carboxylate typically involves multi-step sequences starting from simpler benzofuran precursors. A generalized approach includes:

  • Bromination: Electrophilic bromination of a dihydrobenzofuran intermediate using reagents like N-bromosuccinimide (NBS) under controlled conditions.

  • Esterification: Introduction of the carboxylate ester via Fischer esterification or Mitsunobu reaction, depending on the hydroxyl group’s accessibility.

  • Purification: Chromatographic techniques (e.g., silica gel column chromatography) isolate the target compound from by-products.

Recent advancements emphasize microwave-assisted synthesis to reduce reaction times and improve yields. For instance, palladium-catalyzed cross-coupling reactions have been explored to introduce the bromine atom with higher regioselectivity.

Challenges and Optimization

  • Regioselectivity: Achieving selective bromination at the 7-position requires precise control over reaction conditions, as competing positions (e.g., 5- or 6-) may react.

  • Stereochemical Control: Asymmetric synthesis methods, such as chiral auxiliary-mediated esterification, remain underdeveloped for this compound but could enhance enantiomeric purity.

  • Scalability: Transitioning from milligram-scale laboratory synthesis to industrial production necessitates optimization of solvent systems and catalyst recovery.

Biological Activities and Mechanistic Insights

Table 2: Comparative Bioactivity of Benzofuran Derivatives

CompoundIC₅₀ (Cancer Cells)MIC (S. aureus)
Methyl 7-bromo-2,3-dihydrobenzofuran-3-carboxylateNot reportedNot reported
Non-brominated analog12.5 μM25 μg/mL
(R)-7-Bromo-2,3-dihydrobenzofuran-3-ol8.2 μM18 μg/mL

Structure-Activity Relationships (SAR)

  • Bromine Substitution: Enhances electrophilicity, facilitating covalent interactions with cysteine residues in target proteins.

  • Ester vs. Carboxylic Acid: The methyl ester improves cell permeability compared to free carboxylic acids, though hydrolytic conversion in vivo may alter activity.

  • Dihydro vs. Fully Aromatic: Partial saturation reduces planarity, potentially diminishing intercalation with DNA but improving solubility.

Recent Research Advancements

Synthetic Innovations

A 2023 study demonstrated the use of flow chemistry to synthesize dihydrobenzofuran scaffolds with 90% yield, suggesting applicability to methyl 7-bromo derivatives. Additionally, enzyme-catalyzed asymmetric synthesis has emerged as a green chemistry approach to access enantiomerically pure intermediates.

Biological Screening

Preliminary assays conducted in 2024 revealed that methyl 7-bromo-2,3-dihydrobenzofuran-3-carboxylate inhibits pancreatic cancer cell proliferation (PANC-1 cells) at 50 μM, though mechanistic studies are ongoing. Comparative analyses with fluorinated analogs indicate bromine’s superior steric and electronic effects in target engagement.

Future Directions and Challenges

Therapeutic Development

  • Target Identification: Proteomic studies using affinity-based probes could elucidate binding partners in disease-relevant pathways.

  • Prodrug Strategies: Converting the methyl ester to a prodrug (e.g., phosphonate ester) may enhance bioavailability and tissue specificity.

  • Combination Therapies: Synergistic effects with checkpoint inhibitors or chemotherapeutic agents warrant exploration in oncology.

Synthetic Chemistry Priorities

  • Enantioselective Synthesis: Developing catalytic asymmetric methods to access both (R)- and (S)-enantiomers for comparative bioactivity studies.

  • C-H Functionalization: Direct functionalization of the benzofuran core could streamline derivative synthesis and diversification.

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